![molecular formula C8H10N2O2 B1591592 Ethyl 5-methylpyrazine-2-carboxylate CAS No. 41110-34-3](/img/structure/B1591592.png)
Ethyl 5-methylpyrazine-2-carboxylate
Overview
Description
Ethyl 5-methylpyrazine-2-carboxylate is a chemical compound with the CAS Number: 41110-34-3 . It has a molecular weight of 166.18 . The IUPAC name for this compound is ethyl 5-methyl-2-pyrazinecarboxylate .
Synthesis Analysis
The synthesis of Ethyl 5-methylpyrazine-2-carboxylate can be achieved through a reaction carried out under nitrogen . The reactor is charged with 5-methylpyrazinecarboxylic acid, AMBERLYST. ®. 15 ion exchange resin, and ethanol . The mixture is stirred at reflux for about 16 hours . After which the reaction was found to be complete by GC or GC/MS . The resin is removed by pressure filtration and rinsed with ethanol . The rinse is added to the alcohol solution of the ester . Evaporation of the solvent under reduced pressure gives 5-methylpyrazinecarboxylic acid, ethyl ester .Molecular Structure Analysis
The InChI code for Ethyl 5-methylpyrazine-2-carboxylate is 1S/C8H10N2O2/c1-3-12-8(11)7-5-9-6(2)4-10-7/h4-5H,3H2,1-2H3 .Chemical Reactions Analysis
The reaction of Ethyl 5-methylpyrazine-2-carboxylate involves heating with reflux for 3 hours . The reaction was carried out, under nitrogen, in a 2 L.x.4 neck flask equipped with a mechanical stirrer, water condenser (with gas inlet), and a thermocouple .Physical And Chemical Properties Analysis
Ethyl 5-methylpyrazine-2-carboxylate is a solid or semi-solid or liquid at room temperature . It is sealed in dry storage at room temperature .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of Ethyl 5-methylpyrazine-2-carboxylate, focusing on unique applications:
Synthesis of Europium (III) Complexes
Ethyl 5-methylpyrazine-2-carboxylate is used in the preparation of novel europium (III) complexes. These complexes are significant due to their potential applications in luminescent materials and as catalysts in various chemical reactions .
Metal Organic Frameworks (MOFs)
This compound may be utilized in the synthesis of Ln-metal organic frameworks (MOFs), which are used for gas storage, separation, and catalysis due to their porous nature .
Coordination Polymers
In the presence of certain metal ions like Er3+ or Mn2+, Ethyl 5-methylpyrazine-2-carboxylate can form coordination polymers through hydrothermal synthesis. These polymers have potential applications in luminescence and as materials for capturing various ions or molecules .
NMDA Receptor Synthesis
Although not directly related to Ethyl 5-methylpyrazine-2-carboxylate, its analogs like methyl 5-chloro-6-methylpyrazine-2-carboxylate are key materials in preparing NMDA receptors, which are important in neuroscience research .
Antibacterial, Antifungal, and Antiviral Activities
Pyrrolopyrazine derivatives, which can be synthesized from pyrazinecarboxylate compounds, have shown significant antibacterial, antifungal, and antiviral activities. This indicates that Ethyl 5-methylpyrazine-2-carboxylate could be a precursor in synthesizing these bioactive compounds .
Kinase Inhibition
Similarly, certain pyrrolopyrazine derivatives exhibit activity on kinase inhibition, which is crucial in cancer research and treatment. The compound’s role as a precursor in synthesizing these derivatives highlights its importance in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of Ethyl 5-methylpyrazine-2-carboxylate are currently unknown. This compound is a derivative of pyrazine, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazine derivatives are known to interact with various biological targets, but the specific interactions of Ethyl 5-methylpyrazine-2-carboxylate remain to be elucidated .
Biochemical Pathways
Given the diversity of biological activities exhibited by pyrazine derivatives, it is likely that Ethyl 5-methylpyrazine-2-carboxylate could influence multiple pathways .
Result of Action
Given the diverse biological activities of pyrazine derivatives, it is likely that Ethyl 5-methylpyrazine-2-carboxylate could have multiple effects at the molecular and cellular level .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the activity of Ethyl 5-methylpyrazine-2-carboxylate .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-methylpyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-9-6(2)4-10-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEZXLQHHZBQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583021 | |
Record name | Ethyl 5-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41110-34-3 | |
Record name | 2-Pyrazinecarboxylic acid, 5-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41110-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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